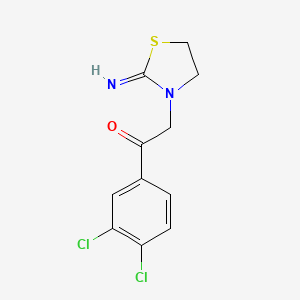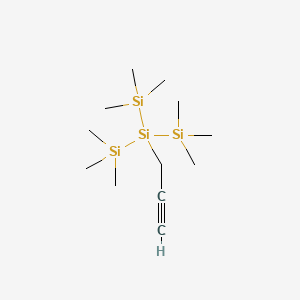
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. These compounds are known for their unique chemical properties, which make them valuable in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane typically involves the reaction of trimethylsilyl chloride with a suitable alkyne under controlled conditions. The reaction may require a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain optimal conditions and minimize the risk of side reactions.
化学反应分析
Types of Reactions
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silanes with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the organic groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
科学研究应用
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism by which 1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways involved depend on the application and the nature of the compound’s interactions with its targets.
相似化合物的比较
Similar Compounds
Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms.
Trimethylsilylacetylene: An organosilicon compound with a similar alkyne group.
Tetramethylsilane: A widely used organosilicon compound in NMR spectroscopy.
Uniqueness
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane is unique due to its specific structure, which combines multiple silicon atoms with an alkyne group. This unique combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
825626-62-8 |
|---|---|
分子式 |
C12H30Si4 |
分子量 |
286.71 g/mol |
IUPAC 名称 |
trimethyl-[prop-2-ynyl-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C12H30Si4/c1-11-12-16(13(2,3)4,14(5,6)7)15(8,9)10/h1H,12H2,2-10H3 |
InChI 键 |
WRDGRERGDYHBDG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[Si](CC#C)([Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide](/img/structure/B14217831.png)
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
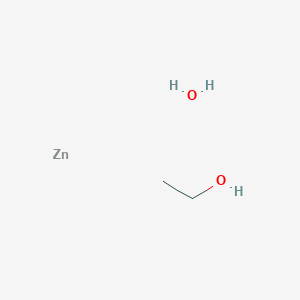
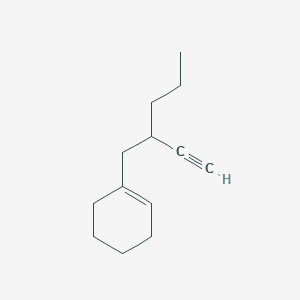
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)


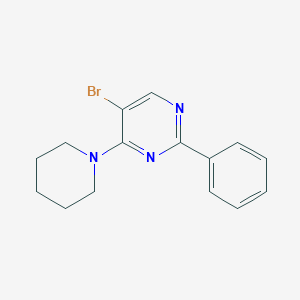
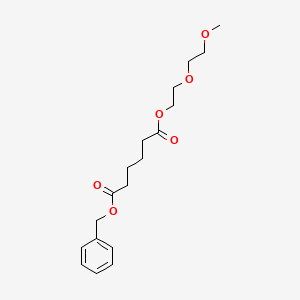


![N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14217887.png)
